

High-Yield Asymmetric Strecker Synthesis of α -Methyl-2-Fluorophenylalanine: Application Note & Protocol

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Compound of Interest

Compound Name:	(<i>R</i>)-2-Amino-2-(2-fluorophenyl)propanoic acid
CAS No.:	1213572-60-1
Cat. No.:	B3222549

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Overview & Scope

The synthesis of sterically constrained, non-natural amino acids is a critical bottleneck in the development of advanced therapeutics, including macrocyclic peptides and PCSK9 vaccines[1]. Specifically, (*S*)-

α -methyl-2-fluorophenylalanine (and its Fmoc-protected derivative, CAS 1172127-44-4) introduces a quaternary stereocenter that restricts peptide backbone conformation, thereby enhancing proteolytic stability and target affinity[2].

This application note details a highly robust, self-validating asymmetric Strecker synthesis protocol starting from 1-(2-fluorophenyl)propan-2-one (2-fluorophenylacetone)[3]. By utilizing Ellman's chiral sulfinamide auxiliary, this workflow guarantees high diastereoselectivity and provides a scalable route to enantiopure α -methyl-2-fluorophenylalanine.

-methyl amino acids.

Mechanistic Rationale & Causality

To achieve >98% enantiomeric excess (ee), the classical aqueous Strecker reaction (which yields racemic mixtures) must be replaced with a stereodirected approach.

- Imine Condensation: Ketones are significantly less electrophilic and more sterically hindered than aldehydes. Standard dehydrating agents (e.g., MgSO

) fail to drive ketimine formation. Therefore, Titanium(IV) isopropoxide (Ti(O

Pr)

) is employed as both a Lewis acid to activate the ketone and a water scavenger, driving the condensation with (R)-tert-butanesulfinamide to completion[4].

- Diastereoselective Cyanation: The use of diethylaluminum cyanide (Et

AlCN) is a deliberate choice over NaCN. Et

AlCN acts as a Lewis-acidic cyanide source that coordinates to the sulfinyl oxygen of the imine. This coordination locks the transition state into a rigid conformation, forcing the cyanide nucleophile to attack exclusively from the less sterically hindered face, establishing the (S)-configuration at the

-carbon.

- Global Hydrolysis: Refluxing the resulting α -aminonitrile in 6M HCl serves a dual purpose: it hydrolyzes the nitrile group into a carboxylic acid and simultaneously cleaves the acid-labile N–S bond of the sulfinamide auxiliary, liberating the free amino acid in a single step.

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Pathway Visualization



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Fig 1: Asymmetric Strecker synthesis pathway using Ellman's sulfinamide auxiliary.

Self-Validating Experimental Protocol

Every step in this protocol includes an In-Process Control (IPC) to ensure the system is self-validating. Do not proceed to the next phase unless the IPC criteria are met.

Phase 1: Sulfinyl Imine Condensation

- Setup: In an oven-dried, argon-purged flask, dissolve 1-(2-fluorophenyl)propan-2-one (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (25 mL).

- Activation: Add Ti(O

Pr)

(20.0 mmol, 2.0 eq) dropwise at room temperature. Stir the reaction mixture for 18 hours.

- Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO

with rapid stirring. Filter the resulting white TiO

precipitate through a pad of Celite. Extract the aqueous layer with EtOAc (3 × 30 mL), dry over anhydrous Na

SO

, and concentrate under reduced pressure.

- IPC Checkpoint 1: Analyze the crude residue via GC-MS or

¹H NMR. Validation: The ketone peak must be <5% relative to the imine product. If incomplete, the Ti(O

Pr)

was likely compromised by moisture.

Phase 2: Asymmetric Cyanation

- Setup: Dissolve the crude sulfinyl imine (approx. 10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C under argon.

- Cyanation: Slowly add Et

AICN (1.0 M in toluene, 15.0 mL, 1.5 eq) dropwise to maintain the internal temperature below -70 °C. Add isopropanol (11.0 mmol, 1.1 eq) dropwise to generate trace HCN in situ, enhancing the reaction rate.

- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

- Workup: Cool to 0 °C and cautiously quench with saturated aqueous NH

Cl (20 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na

SO

, and concentrate.

- IPC Checkpoint 2: Analyze the crude mixture via

¹H NMR. Validation: The diastereomeric ratio (dr) must exceed 95:5. The major diastereomer corresponds to the (S)-configuration at the newly formed quaternary center.

Phase 3: Global Hydrolysis

- Setup: Suspend the crude

-aminonitrile in 6M aqueous HCl (40 mL).

- Hydrolysis: Heat the mixture to reflux (105 °C) for 12 hours. The acidic conditions will hydrolyze the nitrile to the carboxylic acid and cleave the tert-butylsulfinyl group.

- Workup: Cool to room temperature and extract with diethyl ether (2 × 20 mL) to remove organic impurities (the amino acid remains in the aqueous layer as the hydrochloride salt). Lyophilize the aqueous layer to yield the crude unprotected amino acid.

- IPC Checkpoint 3: Analyze via LC-MS. Validation: Confirm the presence of the target mass (M+H

= 198.1) and the complete disappearance of the sulfinamide mass.

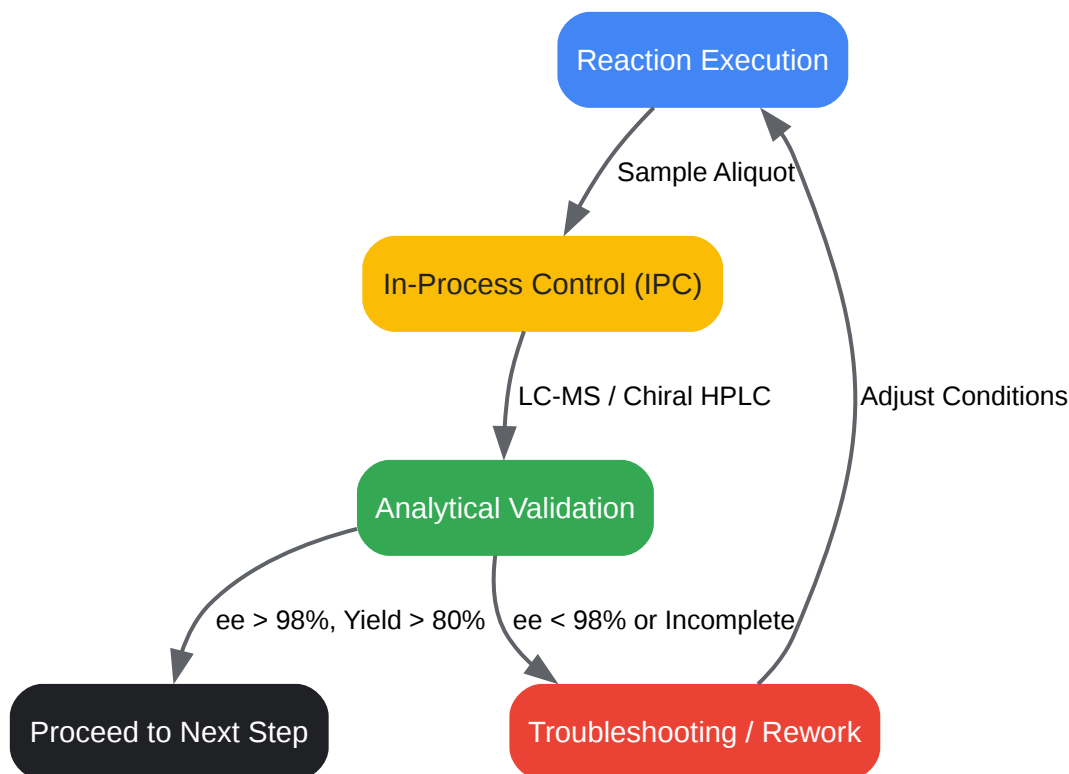
Phase 4: Fmoc Protection (For SPPS Applications)

- Setup: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of 10% aqueous NaCO and 1,4-dioxane (40 mL). Cool to 0 °C.
- Protection: Add Fmoc-OSu (12.0 mmol, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.
- Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3 × 40 mL), wash with water and brine, dry over NaSO, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield (S)-N-Fmoc-methyl-2-fluorophenylalanine.
- IPC Checkpoint 4: Analyze via Chiral HPLC. Validation: Enantiomeric excess (ee) must be 98%.

Quantitative Data & Quality Metrics

Reaction Phase	Target Intermediate	Expected Yield (%)	Stereochemical Purity	Primary IPC Analytical Method
Phase 1	Chiral Sulfinyl Imine	85 - 90	N/A	GC-MS, H NMR
Phase 2	-Aminonitrile	90 - 95	> 95:5 dr	Chiral HPLC, F NMR
Phase 3	Unprotected Amino Acid	75 - 80	> 98% ee	LC-MS, Polarimetry
Phase 4	Fmoc- -Me-2-F-Phe-OH	80 - 85	> 98% ee	LC-MS, Chiral HPLC

Validation Workflow Visualization



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Fig 2: Self-validating experimental workflow ensuring high enantiomeric purity.

References

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- [1] Google Patents. US11325945B2 - Peptide based PCSK9 vaccine. Retrieved from:
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Sources

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